Butyl[(2,3-difluorophenyl)methyl]amine
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Overview
Description
Butyl[(2,3-difluorophenyl)methyl]amine is an organic compound with the molecular formula C11H15F2N It is characterized by the presence of a butyl group attached to a benzene ring substituted with two fluorine atoms at the 2 and 3 positions, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,3-difluorophenyl)methyl]amine typically involves the reaction of 2,3-difluorobenzyl chloride with butylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,3-difluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Butyl[(2,3-difluorophenyl)methyl]amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Butyl[(2,3-difluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The compound may exert its effects by modulating the activity of enzymes or by acting as an agonist or antagonist at receptor sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Butyl[(2,4-difluorophenyl)methyl]amine
- Butyl[(2,5-difluorophenyl)methyl]amine
- Butyl[(2,6-difluorophenyl)methyl]amine
Uniqueness
Butyl[(2,3-difluorophenyl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds with different fluorine substitution patterns.
Biological Activity
Butyl[(2,3-difluorophenyl)methyl]amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure
The compound this compound features a butyl group attached to a difluorophenylmethyl moiety. The presence of fluorine atoms on the aromatic ring significantly influences its biological properties, enhancing lipophilicity and potentially affecting receptor interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Many Mannich bases and related compounds have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The structure of difluorophenyl compounds often correlates with enhanced antimicrobial activity.
- Neurological Effects : Compounds with amine groups are frequently investigated for their potential in treating neurological disorders.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be analyzed through SAR studies.
Compound | Structural Features | Notable Activity |
---|---|---|
This compound | Difluoro substitution on phenyl | Potential anticancer and antimicrobial activity |
Mannich Bases | Varying alkyl groups | Antimycobacterial and antiviral properties |
Fluorinated Aromatics | Enhanced lipophilicity | Increased receptor affinity |
The presence of fluorine atoms not only increases the compound's potency but also alters its pharmacokinetic properties, making it a candidate for further investigation in drug design .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Cellular Membranes : The lipophilic nature allows these compounds to integrate into cell membranes, causing disruption and subsequent cell death.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain potential neurological effects.
Case Studies
- Anticancer Studies : Research has demonstrated that structurally similar Mannich bases exhibit significant cytotoxicity against various cancer cell lines such as Huh-7 hepatoma and human Jurkat cells. For example, one study reported that certain derivatives were 2.1 to 4.2 times more cytotoxic than standard chemotherapy agents like 5-fluorouracil .
- Antimicrobial Activity : A series of difluorophenyl compounds were tested against bacterial strains, showing promising results in inhibiting growth. The mechanism was attributed to the ability to disrupt bacterial cell walls .
- Neurological Research : Investigations into the effects of similar amine compounds on neurotransmitter systems revealed potential for treating conditions like depression and anxiety by modulating serotonin and dopamine levels .
Properties
Molecular Formula |
C11H15F2N |
---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-3-7-14-8-9-5-4-6-10(12)11(9)13/h4-6,14H,2-3,7-8H2,1H3 |
InChI Key |
VWLPFZGOWWATOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
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